(4-Methylphenyl)(naphthalen-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62723-07-3 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(4-methylphenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-9-11-15(12-10-13)18(19)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI Key |
RVGZQUWVWRJVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylphenyl Naphthalen 1 Yl Methanone and Its Analogues
Traditional Aromatic Acylation Approaches
Traditional methods for forming the carbon-carbon bond between an acyl group and an aromatic ring remain fundamental in organic synthesis. These approaches typically involve electrophilic aromatic substitution or the use of highly reactive organometallic reagents.
The Friedel-Crafts acylation, first discovered in 1877, is a classic method for forming aryl ketones. nih.gov This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org
For the synthesis of (4-Methylphenyl)(naphthalen-1-yl)methanone, two primary Friedel-Crafts routes are conceivable:
Acylation of naphthalene (B1677914) with 4-methylbenzoyl chloride.
Acylation of toluene (B28343) with naphthalene-1-carbonyl chloride.
The acylation of naphthalene is complicated by the issue of regioselectivity, as substitution can occur at the C1 (α) or C2 (β) position. The ratio of α to β products is highly dependent on reaction conditions such as solvent, temperature, and reactant concentrations. myttex.netrsc.org Generally, acylation at the more sterically accessible α-position is kinetically favored, especially at lower temperatures. researchgate.net However, the α-acylnaphthalene-AlCl₃ complex can rearrange to the more thermodynamically stable β-isomer, particularly at higher temperatures or with longer reaction times. researchgate.net Therefore, to achieve the desired naphthalen-1-yl product, kinetically controlled conditions are preferred.
Conversely, the acylation of toluene with an acyl chloride predominantly yields the 4-substituted (para) product due to the steric hindrance at the ortho positions and the directing effect of the methyl group. libretexts.orgchemguide.co.uk
Table 1: Representative Friedel-Crafts Acylation Conditions for Analogous Systems
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Major Product | Reference |
|---|---|---|---|---|---|---|
| Naphthalene | Acetyl chloride | AlCl₃ | 1,2-Dichloroethane | Ambient | 1-Acetylnaphthalene (kinetic) | rsc.org |
| Toluene | Acetyl chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 4-Methylacetophenone | scribd.comyoutube.com |
| Benzene (B151609) | Benzoyl chloride | AlCl₃ | Carbon disulfide | Reflux | Benzophenone (B1666685) | myttex.net |
The use of organometallic reagents provides a powerful alternative to Friedel-Crafts chemistry. These reactions involve a nucleophilic aryl group attacking an electrophilic acyl carbon.
Grignard Reagents: Grignard reagents (RMgX), formed from organohalides and magnesium metal, are potent nucleophiles. wisc.edumasterorganicchemistry.com The reaction of a Grignard reagent with an acyl chloride can produce a ketone. leah4sci.com However, a significant drawback is that Grignard reagents are reactive enough to add to the ketone product, leading to the formation of a tertiary alcohol. leah4sci.comchemistrysteps.com Careful control of reaction conditions, such as very low temperatures, is required to favor ketone isolation.
Organocuprates (Gilman Reagents): Lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are milder organometallic nucleophiles compared to Grignard reagents. wikipedia.org A key advantage of Gilman reagents is their reaction with acyl chlorides to selectively form ketones, with the reaction typically stopping at the ketone stage without over-addition. chemistrysteps.comorganicchemistrytutor.com This makes them highly suitable for the synthesis of diaryl ketones. The synthesis would involve reacting lithium di(p-tolyl)cuprate with naphthalene-1-carbonyl chloride or lithium di(naphthalen-1-yl)cuprate with 4-methylbenzoyl chloride.
Modern Catalytic Synthesis Routes
Contemporary synthetic chemistry has increasingly moved towards catalytic methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.
Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis. Carbonylative couplings, in particular, provide a direct route to ketones by incorporating a molecule of carbon monoxide (CO).
The carbonylative Suzuki-Miyaura reaction is a prominent example, involving the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a source of carbon monoxide. researchgate.net This three-component reaction is highly efficient for constructing unsymmetrical diaryl ketones. For the target molecule, this would involve the reaction of 1-bromonaphthalene (B1665260) with 4-methylphenylboronic acid (or vice versa) under a CO atmosphere. To circumvent the use of toxic, gaseous carbon monoxide, various CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), have been developed. researchgate.net
The Fukuyama coupling is another powerful method, which involves the palladium-catalyzed reaction of a thioester with an organozinc reagent. This reaction is known for its mild conditions and tolerance of a wide array of functional groups, although its application to diaryl ketone synthesis has sometimes resulted in lower yields. rsc.org
Table 2: Examples of Palladium-Catalyzed Carbonylative Coupling for Diaryl Ketone Synthesis
| Coupling Partners | Catalyst / Ligand | CO Source | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aryl iodide + Arylboronic acid | Pd(TFA)₂ | Mo(CO)₆ | K₃PO₄ | aq. CH₃CN | Diaryl ketone | researchgate.net |
| Aryl bromide + Arylboronic acid | PdCl₂ | - | KF | PEG-400 | Biaryl (non-carbonylative) | |
| Aryl thioester + Arylzinc reagent | Pd(dba)₂ | - | - | THF | Diaryl ketone | rsc.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diaryl methanone (B1245722) synthesis, this includes the use of non-toxic, recyclable solvents and catalysts, and improving atom economy.
A notable development is the use of polyethylene (B3416737) glycol (PEG) as an inexpensive, non-toxic, and recyclable reaction medium for palladium-catalyzed Suzuki cross-coupling reactions. Conducting these reactions under microwave irradiation can dramatically reduce reaction times from hours to minutes, further enhancing the green credentials of the process. While the cited example is for a non-carbonylative coupling, the principle is applicable to carbonylative systems.
Another green strategy is the development of safer, solid CO surrogates, which avoids the handling of highly toxic carbon monoxide gas, making carbonylative reactions more accessible and environmentally benign. researchgate.net
Derivatization Strategies for Substituted Analogues
The synthesis of analogues of this compound is crucial for applications such as structure-activity relationship studies in drug discovery. nih.gov Derivatization can be achieved in two main ways:
Using Substituted Starting Materials: The synthetic routes described above can be readily adapted to produce a wide range of analogues. For example, substituted naphthalenes (e.g., methoxy- or halo-naphthalenes) or substituted toluenes (e.g., those with different alkyl or functional groups on the phenyl ring) can be used as starting materials in Friedel-Crafts, organometallic, or cross-coupling reactions. nih.govcsir.co.za
Post-Synthethic Modification: The parent diaryl ketone can be subjected to further reactions to introduce new functional groups. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to functionalize either the naphthalene or the p-tolyl ring, although controlling the regioselectivity might be challenging. Other functional group transformations, such as the conversion of the ketone to other functionalities, also expand the molecular diversity. libretexts.org For example, a series of aminoalkoxy phenyl-substituted naphthalen-1-yl-methanones were synthesized to explore their anti-hyperglycemic activity, demonstrating a common derivatization approach where a core structure is elaborated with diverse side chains. nih.gov
Synthesis of Phenolic and Alkoxy-Substituted Naphthyl Methanones
The introduction of hydroxyl and alkoxy groups onto the phenyl ring of the naphthyl methanone scaffold is a common strategy to alter properties such as solubility, hydrogen bonding capacity, and receptor affinity. The primary method for forging the carbon-carbonyl-carbon bond of these ketones is the Friedel-Crafts acylation of naphthalene with an appropriately substituted benzoyl chloride.
The reaction conditions for Friedel-Crafts acylation, such as the choice of solvent and the presence of additives, can significantly influence the regioselectivity of the substitution on the naphthalene ring. While acylation can occur at both the α (C1) and β (C2) positions, α-substitution is often favored under kinetic control. myttex.netresearchgate.net For instance, the benzoylation of naphthalene in solvents like methylene (B1212753) chloride or ethylene (B1197577) chloride has been shown to yield predominantly the 1-isomer. myttex.net
A general approach to synthesizing phenolic and alkoxy-substituted (naphthalen-1-yl)methanones involves the reaction of naphthalene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For alkoxy-substituted derivatives, the corresponding alkoxybenzoyl chloride is used directly. For phenolic derivatives, a common route involves the use of a methoxy-substituted precursor, which is subsequently demethylated to yield the desired hydroxyl group.
A specific example is the synthesis of naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, a potent cannabinoid receptor agonist. nih.gov Although this molecule features a substituted naphthalene ring, the principles of its side-chain introduction are relevant. The synthesis starts from a hydroxylated precursor, which is then alkylated to introduce the pentyloxy group. usdbiology.com This highlights a common strategy: the synthesis of a hydroxylated intermediate followed by O-alkylation to generate a variety of alkoxy analogues.
The synthesis of (4-hydroxyphenyl)piperazine-based methanone derivatives further illustrates the methods for creating hydroxyphenyl methanone structures. nih.gov In these syntheses, a phenol-containing starting material is coupled with a suitable carboxylic acid or acyl chloride. nih.gov
Table 1: Synthesis of Phenolic and Alkoxy-Substituted Naphthyl Methanone Analogues
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Naphthalene | p-Methoxybenzoyl chloride | AlCl₃ | (4-Methoxyphenyl)(naphthalen-1-yl)methanone | myttex.net |
| (4-Hydroxynaphthalen-1-yl)(naphthalen-1-yl)methanone | 1-Bromopentane | Base | Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | usdbiology.com |
Incorporation of Heteroatoms and Functional Groups on Aryl and Naphthyl Moieties
To explore a wider chemical space and to fine-tune the electronic and steric properties of this compound, various heteroatoms and functional groups can be introduced onto both the phenyl and naphthyl rings.
Introduction of Nitrogen-Containing Groups:
A common strategy for introducing a nitrogen atom is through the nitration of the aromatic ring, followed by reduction to the corresponding amine. For example, the synthesis of 4-(4-aminophenyl)-3-morpholinone is achieved by the nitration of 4-phenyl-3-morpholinone to give the 4-(4-nitrophenyl) derivative, which is then reduced to the desired aminophenyl compound. google.com This two-step process of nitration and subsequent reduction is a well-established method for the preparation of aromatic amines. The reduction of the nitro group can be accomplished using various reagents, including hydrogen gas with a catalyst (e.g., Pd/C) or reducing agents like tin(II) chloride. google.comtdcommons.org
The synthesis of a complex molecule containing a (4-nitrophenyl)ethanone moiety further demonstrates the incorporation of a nitro group, which can serve as a precursor to an amino group. nih.gov
Incorporation of Sulfur and Oxygen Heterocycles:
Heterocyclic rings can also be incorporated into the naphthyl methanone structure. For instance, (4-hydroxy-naphthalen-1-yl)-thiophen-2-yl-methanone features a thiophene (B33073) ring directly attached to the carbonyl group. scbt.com The synthesis of such compounds can be achieved through Friedel-Crafts acylation of the appropriate naphthalene derivative with a heterocyclic acyl chloride. Another approach involves the construction of the heterocyclic ring from a functionalized methanone precursor. For example, polysubstituted 2-aminothiophenes have been synthesized from β-keto tertiary thioamides, which can be derived from methanone structures. rsc.org
Introduction of Halogens and Other Functional Groups:
Halogens are often introduced to modulate the electronic properties of the molecule or to serve as a handle for further functionalization through cross-coupling reactions. The Friedel-Crafts acylation of halonaphthalenes has been studied, with substitution occurring predominantly at the 4-position for 1-halonaphthalenes. lookchem.com
Nucleophilic aromatic substitution (SNAr) is another powerful tool for introducing a variety of functional groups. nih.govmasterorganicchemistry.comlibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For example, a fluorine atom on a perfluorinated diarylmethanone can be displaced by a nucleophile. nih.gov This methodology allows for the introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur, providing access to a diverse array of functionalized analogues.
Table 2: Methods for Incorporating Heteroatoms and Functional Groups
| Functional Group/Heteroatom | Method | Key Reagents | Precursor | Product | Reference |
|---|---|---|---|---|---|
| Nitro (-NO₂) | Nitration | Nitric acid, Sulfuric acid | Aryl methanone | Nitroaryl methanone | google.com |
| Amino (-NH₂) | Reduction of nitro group | H₂, Pd/C or SnCl₂ | Nitroaryl methanone | Aminoaryl methanone | google.comgoogle.comtdcommons.org |
| Thiophene | Friedel-Crafts Acylation | Thiophene-2-carbonyl chloride, AlCl₃ | 4-Hydroxynaphthalene | (4-Hydroxy-naphthalen-1-yl)-thiophen-2-yl-methanone | scbt.com |
| Halogen (-F, -Cl, -Br, -I) | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Halonaphthalene | Halo-acetylnaphthalene | lookchem.com |
General principles of the requested analytical techniques can be described, but applying them specifically to "this compound" with precise, verifiable data (such as chemical shifts, coupling constants, and vibrational frequencies) would require direct experimental results. Without these, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the article focusing solely on the advanced spectroscopic characterization and structural elucidation of "this compound" with the stipulated detailed data cannot be generated at this time. Further experimental research and publication of the findings are needed to provide the necessary data for such an analysis.
Advanced Spectroscopic Characterization and Structural Elucidation
Electronic Spectroscopy Studies
Electronic spectroscopy is instrumental in understanding the electronic structure and properties of molecules. However, specific experimental data for (4-Methylphenyl)(naphthalen-1-yl)methanone is not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
A thorough search for experimental Ultraviolet-Visible (UV-Vis) absorption spectra of this compound did not yield specific data regarding its absorption maxima (λmax) or corresponding molar absorptivity values. These values are crucial for identifying and quantifying the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are expected for a molecule containing aromatic rings and a carbonyl group. While studies on structurally related compounds exist, direct experimental data for the title compound remains unreported in the consulted sources.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Information regarding the photoluminescent properties of this compound is not available in the scientific literature that was surveyed. Photoluminescence spectroscopy provides insights into the emission characteristics of a molecule after it absorbs light, including its emission wavelength, quantum yield, and fluorescence lifetime. Without experimental data, the emissive properties and potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes cannot be determined.
Table 2: Photoluminescence Emission Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) |
|---|
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. However, specific high-resolution and tandem mass spectrometry data for this compound are not documented in the available literature.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
No experimental high-resolution mass spectrometry (HRMS) data was found for this compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. The theoretical exact mass for the neutral molecule C₁₈H₁₄O is 246.1045 g/mol . Experimental verification of this value is a standard procedure in the characterization of new compounds, but such data for the title compound has not been published in the reviewed sources.
Table 3: HRMS Data for this compound
| Ionization Mode | Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
|---|
Crystallography and Solid State Structural Analysis
Polymorphism and Crystallization Engineering of (4-Methylphenyl)(naphthalen-1-yl)methanone
The solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance as it governs a range of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, presents both challenges and opportunities in pharmaceutical development. Crystallization engineering, in turn, offers a systematic approach to control the growth of crystals to achieve desired morphologies and properties. This section delves into the investigation of different crystalline forms of this compound and the strategies for controlling its crystal growth.
Investigation of Different Crystalline Forms and their Structural Attributes
The existence of polymorphs of this compound can be anticipated due to the conformational flexibility of the molecule, arising from the rotation around the single bonds connecting the carbonyl group to the naphthalene (B1677914) and 4-methylphenyl rings. Different packing arrangements of these conformers in the crystal lattice can give rise to various polymorphs, each with a unique set of physical properties.
While specific polymorphic forms of this compound are not extensively reported in the public domain, crystallographic data for the closely related compound, naphthalen-1-yl(phenyl)methanone, provides insight into the potential crystal structure. The crystallographic data for this related ketone is presented below. It is reasonable to hypothesize that this compound could crystallize in similar or different crystal systems, such as monoclinic or orthorhombic, which are common for organic molecules of this nature.
Table 1: Crystallographic Data for the Related Compound Naphthalen-1-yl(phenyl)methanone
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 6.215 |
| b (Å) | 12.803 |
| c (Å) | 15.398 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1225.9 |
| Z | 4 |
This data is for a related compound and serves as a reference for the potential crystal structure of this compound.
The investigation into the polymorphism of this compound would involve systematic screening through various crystallization techniques. These methods include crystallization from a range of solvents with different polarities, evaporation rates, and temperatures, as well as techniques like anti-solvent addition, melt crystallization, and sublimation. Each distinct crystalline form identified would be characterized by techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to determine its unique structural and thermal properties.
Table 2: Hypothetical Polymorphs of this compound and their Potential Structural Attributes
| Polymorph | Crystal System | Potential Packing Motifs |
| Form I | Monoclinic | Herringbone packing of aromatic rings, potential C-H···O interactions. |
| Form II | Orthorhombic | π-π stacking interactions between naphthalene and/or phenyl rings. |
| Form III | Triclinic | Densely packed structure with multiple weak intermolecular interactions. |
This table is illustrative and represents a hypothetical scenario for the polymorphism of this compound.
Control of Crystal Growth Parameters for Desired Morphologies
The external shape of a crystal, known as its morphology or habit, can significantly impact bulk properties such as flowability, compressibility, and dissolution behavior. Controlling the crystal morphology of this compound is a key aspect of crystallization engineering. The desired morphology is often a more equiaxed or prismatic shape, which tends to have better processing characteristics than needle-like or plate-like crystals.
Supersaturation is the driving force for crystallization, and its control is critical for obtaining crystals of a desired size and shape. mdpi.com High supersaturation levels tend to favor rapid nucleation and the formation of smaller, often less perfect crystals, while lower supersaturation levels promote slower growth and can lead to larger, more well-defined crystals.
Additives, even in small amounts, can have a profound effect on crystal morphology. They can act as "tailor-made" inhibitors by binding to specific crystal faces and altering the relative growth rates of different faces. rsc.org
Table 3: Influence of Crystal Growth Parameters on the Morphology of Aromatic Ketones
| Parameter | Variation | Expected Effect on Crystal Morphology |
| Solvent | Increasing polarity (e.g., from toluene (B28343) to ethanol) | May favor the growth of more polar crystal faces, potentially leading to more equiaxed crystals. nih.gov |
| Increasing viscosity | Can limit mass transfer, potentially resulting in smaller, more numerous crystals. researchgate.netmdpi.com | |
| Supersaturation | High | Tends to produce smaller, needle-like, or irregular crystals due to rapid nucleation. mdpi.com |
| Low | Favors slower, more controlled growth, often resulting in larger, well-formed prismatic or block-like crystals. mdpi.com | |
| Temperature | Higher crystallization temperature | Can increase solubility and affect nucleation and growth rates, potentially leading to larger and more perfect crystals. mdpi.com |
| Additives | Introduction of structurally related molecules | Can inhibit growth on specific crystal faces, leading to a change in aspect ratio (e.g., from needles to plates). rsc.org |
This table provides a generalized summary of expected trends in crystallization based on established principles of crystal engineering.
By systematically manipulating these parameters, it is possible to engineer the crystallization process of this compound to consistently produce crystals with the desired morphology and, by extension, the optimal physicochemical properties for its intended application.
Based on a comprehensive search of available scientific literature, computational and theoretical studies specifically focused on the compound This compound are not publicly available. Detailed research findings and data pertaining to its quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) analyses, could not be located.
Therefore, it is not possible to provide an article with the specific data and detailed research findings as requested in the outline. Generating such an article without published data would require speculation and fabrication of scientific results, which is beyond the scope of a factual AI assistant.
For an article on this subject to be written, original research involving quantum chemical calculations on this compound would need to be performed and published.
Computational and Theoretical Studies
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of electronically excited states. It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and for the optimization of excited-state geometries, which is essential for understanding emission processes and photochemical dynamics.
TD-DFT calculations are widely used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules like (4-Methylphenyl)(naphthalen-1-yl)methanone. The process involves first optimizing the molecule's geometry in its electronic ground state (S₀). Following this, vertical excitation energies and oscillator strengths (ƒ), which represent the probability of a transition, are calculated. These calculations can identify the key electronic transitions, such as π→π* and n→π*, that contribute to the absorption profile. chemrxiv.orgnih.gov
For this compound, the absorption spectrum is expected to be dominated by intense π→π* transitions associated with the extensive conjugation of the naphthalene (B1677914) and phenyl rings, and weaker n→π* transitions originating from the lone pair of electrons on the carbonyl oxygen. core.ac.uk The predicted absorption maxima (λmax) depend on the choice of functional and basis set, with hybrid functionals like B3LYP and PBE0 often providing a good balance of accuracy and computational cost. nih.govscirp.org
To predict the emission spectrum, the geometry of the first singlet excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state energy at that same geometry corresponds to the fluorescence emission energy. researchgate.net The difference between the absorption and emission energies is known as the Stokes shift, which arises from the geometric relaxation of the molecule in the excited state. researchgate.net
Table 1: Representative TD-DFT Predicted Absorption Data for this compound Calculated using a representative functional such as B3LYP in a simulated solvent environment.
| Excited State | Calculated λmax (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S₁ | 355 | 0.008 | HOMO -> LUMO | n→π |
| S₂ | 310 | 0.250 | HOMO-1 -> LUMO | π→π |
| S₃ | 295 | 0.480 | HOMO -> LUMO+1 | π→π* |
Upon absorption of a photon, a molecule is promoted to an excited electronic state, but it retains the geometry of the ground state (Franck-Condon principle). This initial excited state is often not at a minimum on the excited-state potential energy surface. The molecule then undergoes rapid geometric relaxation to reach the excited-state energy minimum. readthedocs.io TD-DFT can be used to perform geometry optimizations on the potential energy surface of a specific excited state to determine its equilibrium geometry. github.io
For this compound, key geometric changes upon excitation from the S₀ to the S₁ state would likely involve an elongation of the C=O bond, reflecting the n→π* character of the lowest excited state, and changes in the dihedral angles between the aromatic rings and the carbonyl plane. Understanding these geometric changes is crucial for explaining the molecule's photophysical behavior, including rates of fluorescence and non-radiative decay pathways like intersystem crossing to the triplet state. chemrxiv.orgcore.ac.uk
Computational Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in laser technology, optical data storage, and telecommunications. Computational methods are instrumental in predicting the NLO response of molecules, allowing for the rational design of new materials. The NLO properties of a molecule are governed by its response to an applied electric field, described by its polarizability (α) and hyperpolarizabilities (β, γ).
The NLO properties of this compound can be calculated using DFT. By applying a finite electric field, the induced dipole moment can be computed, from which the components of the polarizability (α) and the first hyperpolarizability (β) tensors can be derived. The total molecular polarizability and the magnitude of the first hyperpolarizability (β₀) are then calculated from the tensor components. thesciencepublishers.com
These calculations are typically performed with functionals and basis sets known to accurately reproduce electric properties. The first hyperpolarizability is a measure of the second-order NLO response and is particularly important for materials used in second-harmonic generation. thesciencepublishers.com A non-zero β value is characteristic of molecules that lack a center of symmetry. researchgate.net
Table 2: Representative Calculated NLO Properties for this compound Values are hypothetical and for illustrative purposes, based on DFT calculations for similar structures.
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | 3.1 D | Measures ground-state charge asymmetry |
| Mean Polarizability (α) | 2.5 x 10-23 esu | Linear response to an electric field |
| First Hyperpolarizability (β₀) | 15.0 x 10-30 esu | Second-order NLO response |
A large NLO response in organic molecules is often associated with specific structural features. These include the presence of an extended π-conjugated system and intramolecular charge transfer (ICT) character, often facilitated by electron-donating and electron-accepting groups. thesciencepublishers.com
In this compound, the naphthalen-1-yl and 4-methylphenyl (tolyl) groups form a large, conjugated system bridged by the electron-accepting carbonyl group. The tolyl group acts as a weak electron donor. This donor-π-acceptor architecture facilitates charge transfer from the aromatic rings towards the carbonyl group upon excitation, which enhances the molecular hyperpolarizability. thesciencepublishers.com The magnitude of the NLO response is strongly correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller gap generally leads to a larger β₀ value. thesciencepublishers.com
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and chemical properties. The molecule is not planar, and rotation can occur around the single bonds connecting the carbonyl carbon to the two aromatic rings.
A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. researchgate.net This is typically done by performing a "relaxed scan," where a specific geometric parameter, such as a dihedral angle, is systematically varied in steps. q-chem.com At each step, the chosen parameter is held fixed while the rest of the molecular geometry is optimized to its lowest energy. uni-muenchen.deyoutube.com
The angle between the plane of the 4-methylphenyl ring and the C-C(O)-C plane.
The angle between the plane of the naphthalen-1-yl ring and the C-C(O)-C plane.
By scanning these angles, a PES can be generated that reveals the lowest-energy (most stable) conformations, as well as the energy barriers to rotation between them. researchgate.net These studies show that the most stable conformation is typically a non-planar, twisted structure that minimizes steric hindrance between the aromatic rings.
Reactivity and Reaction Mechanisms
Photoreactivity and Photophysical Processes
The photochemistry of aryl ketones like (4-Methylphenyl)(naphthalen-1-yl)methanone is a rich field, characterized by the behavior of their excited states. Upon absorption of ultraviolet light, the carbonyl group undergoes an n→π* transition, leading to an excited singlet state which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are largely dictated by the properties of this triplet state.
The excited state of diaryl ketones can deactivate through several pathways, including phosphorescence, intramolecular hydrogen abstraction, and energy transfer to other molecules. The presence of the naphthalene (B1677914) moiety, with its own set of low-lying excited states, introduces additional complexity. The triplet state of the carbonyl group is expected to be the key reactive intermediate. For diaryl ketones, photoreduction can occur in the presence of a hydrogen donor, leading to the formation of a pinacol. libretexts.org
Deactivation pathways for the excited state of aromatic ketones are summarized in the table below, based on general principles.
| Deactivation Pathway | Description | Potential Outcome for this compound |
| Phosphorescence | Radiative decay from the triplet state to the singlet ground state. | Emission of light at a longer wavelength than the absorbed light. |
| Intersystem Crossing | Non-radiative transition between states of different spin multiplicity (e.g., S1 → T1). | Population of the reactive triplet state. |
| Intramolecular Hydrogen Abstraction | Abstraction of a hydrogen atom by the excited carbonyl oxygen from a suitable position within the same molecule. | Norrish Type II reaction, if a γ-hydrogen is available. In this specific molecule, this is unlikely due to the lack of an appropriate alkyl chain. wikipedia.orgacs.org |
| Intermolecular Hydrogen Abstraction | Abstraction of a hydrogen atom from a solvent or other molecule. | Photoreduction of the carbonyl group to an alcohol. libretexts.org |
| Energy Transfer | Transfer of the excitation energy to another molecule (quenching). | Deactivation of the excited ketone and excitation of the quencher. |
Aryl ketones can undergo various photochemical rearrangements. One of the most common is the Norrish Type I cleavage , which involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aryl groups. wikipedia.orgedurev.in This would generate a naphthoyl radical and a p-tolyl radical. These radicals can then recombine or undergo further reactions.
Another potential rearrangement is the photo-Fries rearrangement , although this is more typical for phenolic esters rather than diaryl ketones. wikipedia.orgthermofisher.com In some cases, photochemical cyclization reactions can occur, but this would depend on the specific geometry and electronic properties of the excited state. libretexts.org
| Rearrangement Type | Description | Plausibility for this compound |
| Norrish Type I Cleavage | α-cleavage of the carbonyl-aryl bond to form radical intermediates. | Plausible, leading to naphthoyl and p-tolyl radicals. wikipedia.orgedurev.in |
| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction. | Unlikely due to the absence of a flexible alkyl chain with γ-hydrogens. wikipedia.orgacs.org |
| Photo-Fries Rearrangement | Migration of an acyl group to the aromatic ring. | Not directly applicable as it is a reaction of phenolic esters. wikipedia.orgthermofisher.com |
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target the carbonyl group, the methyl group of the tolyl moiety, or the aromatic naphthalene ring.
The selective oxidation of the methyl group on the p-tolyl ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Milder conditions can potentially yield the corresponding aldehyde. The naphthalene ring is also susceptible to oxidation. Strong oxidation of naphthalene typically leads to the cleavage of one of the rings, forming phthalic anhydride (B1165640). lookchem.comquora.com Achieving selective oxidation of one aromatic system over the other, or the methyl group without affecting the rings, would require careful choice of reagents and reaction conditions. For instance, catalytic oxidation using metal complexes in the presence of peroxides has been shown to be effective for the oxidation of methylarenes. organic-chemistry.org
The carbonyl group of the methanone (B1245722) can be reduced to a secondary alcohol, (4-Methylphenyl)(naphthalen-1-yl)methanol. This reduction can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol has a chiral center, and thus, enantioselective reduction is a key consideration. A number of stereoselective methods for the reduction of diaryl ketones have been developed, employing chiral catalysts or reagents. These include enzymatic reductions using ketoreductases, which can provide high yields and enantiomeric excesses. nih.govmdpi.com Chiral organoborane reagents, such as those derived from α-pinene (Midland Alpine borane (B79455) reduction), are also effective for the enantioselective reduction of ketones. wikipedia.org
The table below summarizes some common methods for the stereoselective reduction of ketones, which are applicable to this compound.
| Method | Reagent/Catalyst | Expected Outcome |
| Enzymatic Reduction | Ketoreductases (KREDs) | High enantioselectivity for one of the alcohol enantiomers. nih.gov |
| Catalytic Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | Enantioselective formation of the corresponding alcohol. wikipedia.org |
| Chiral Borane Reagents | Midland Alpine borane, CBS catalysts (Corey-Bakshi-Shibata) | Stereoselective reduction to either the (R) or (S) alcohol depending on the catalyst's chirality. wikipedia.orguwindsor.ca |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The two aromatic rings in this compound, the naphthalene and the p-tolyl ring, can undergo electrophilic substitution. The regioselectivity of these reactions is determined by the directing effects of the substituents already present.
The naphthalen-1-yl group is attached to a deactivating carbonyl group. The carbonyl group is a meta-director. Therefore, electrophilic attack on the naphthalene ring is expected to be disfavored, but if it occurs, it would likely be directed to the positions that are meta to the point of attachment of the carbonyl group and are also activated by the fused benzene (B151609) ring (positions 5 and 8).
The p-tolyl group has a methyl group, which is an activating ortho-, para-director, and is attached to the deactivating carbonyl group. The carbonyl group directs incoming electrophiles to the meta position. Thus, the positions ortho to the methyl group (and meta to the carbonyl group) are the most likely sites for electrophilic attack.
Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless there are strong electron-withdrawing groups present. wikipedia.orgyoutube.commasterorganicchemistry.com In the case of this compound, the carbonyl group does withdraw electron density, but it is not typically sufficient to activate the rings for nucleophilic aromatic substitution under standard conditions. However, reactions with very strong nucleophiles or under forcing conditions might lead to substitution, particularly if a good leaving group is present on one of the rings.
The expected regioselectivity for electrophilic aromatic substitution is summarized below.
| Aromatic Ring | Substituent and its Effect | Predicted Position of Electrophilic Attack |
| Naphthalene | 1-Naphthoyl group (deactivating, meta-directing) | Positions 5 and 8 are most likely. |
| 4-Methylphenyl | Methyl group (activating, ortho-, para-directing) and Benzoyl group (deactivating, meta-directing) | Positions ortho to the methyl group (meta to the carbonyl). |
Metal-Catalyzed Transformations Involving the Methanone Core
The methanone core of this compound represents a key site for chemical reactivity, particularly in the realm of metal-catalyzed transformations. One of the most significant of these is the asymmetric reduction of the carbonyl group to a secondary alcohol, a reaction of considerable interest in stereoselective synthesis. Research in this area has focused on the use of transition metal catalysts, particularly ruthenium complexes, to achieve high yields and enantioselectivities.
A notable advancement in this field is the asymmetric transfer hydrogenation (ATH) of 1-naphthyl ketones, a class of compounds to which this compound belongs. nih.gov This process typically utilizes a hydrogen donor, such as a formic acid/triethylamine (B128534) mixture, in the presence of a chiral ruthenium(II) catalyst. nih.gov These reactions are valued for their operational simplicity and the ability to produce enantioenriched secondary alcohols under mild conditions. nih.gov
Detailed research has been conducted on a second-generation designer Ru(II) catalyst that features an enantiopure N,C-(N-ethylene-N-methyl-sulfamoyl)-tethered (DPEN-κ²N,N')/η⁶-toluene hybrid ligand. nih.gov This catalyst has demonstrated high efficiency in the ATH of various 1-naphthyl ketones. For the specific substrate, this compound, this catalytic system yields the corresponding alcohol, (4-Methylphenyl)(naphthalen-1-yl)methanol, with excellent conversion and enantiomeric excess.
The reaction is typically carried out at a low catalyst loading, highlighting the efficiency of the metal-catalyzed process. The conditions involve a 5:2 mixture of formic acid and triethylamine as the hydrogen source and solvent, with the reaction proceeding smoothly at a mild temperature. The results underscore the potential of this method for the stereoselective synthesis of chiral 1-naphthylmethanols.
The table below summarizes the findings for the asymmetric transfer hydrogenation of this compound and related 1-naphthyl ketones using the aforementioned Ru(II) catalyst. nih.gov
| Entry | Substrate (Ar) | Time (h) | Conv. (%) | ee (%) | Config. |
| 1 | 4-MeC₆H₄ | 2.5 | >99 | 99.5 | S |
| 2 | C₆H₅ | 2.5 | >99 | 99.6 | S |
| 3 | 4-MeOC₆H₄ | 3.5 | >99 | 99.2 | S |
| 4 | 4-FC₆H₄ | 2 | >99 | 99.5 | S |
| 5 | 4-ClC₆H₄ | 1.5 | >99 | 99.6 | S |
| 6 | 4-BrC₆H₄ | 1.5 | >99 | 99.7 | S |
| 7 | 3-MeOC₆H₄ | 3 | >99 | 99.4 | S |
| 8 | 2-MeC₆H₄ | 23 | >99 | 99.7 | S |
| 9 | 2-Naphthyl | 4.5 | >99 | 99.5 | S |
Reaction Conditions: Substrate (0.25 mmol), Catalyst (0.00025 mmol, S/C = 1000) in HCO₂H-Et₃N (5:2, 1.0 mL) at 28 °C. Conv. (%) determined by ¹H NMR. ee (%) determined by chiral HPLC.
Advanced Applications in Materials Science
Development as Nonlinear Optical (NLO) Materials
Nonlinear optical materials are crucial for a range of technologies, including optical data storage, frequency conversion, and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry are often promising candidates for NLO applications. While related molecular structures have been investigated, specific studies on (4-Methylphenyl)(naphthalen-1-yl)methanone are not available.
Design Principles for Enhanced NLO Response
The design of effective NLO materials often revolves around maximizing the molecular hyperpolarizability. This is typically achieved by incorporating electron-donating and electron-accepting groups at opposite ends of a π-conjugated bridge. In the case of this compound, the naphthalene (B1677914) group can act as a large π-system. The methyl group on the phenyl ring is a weak electron donor. To enhance the NLO response of this molecular scaffold, one could theoretically introduce stronger donor and acceptor groups to create a more pronounced intramolecular charge transfer character.
Fabrication and Characterization of NLO-Active Crystals or Thin Films
The fabrication of high-quality single crystals or ordered thin films is essential for harnessing the NLO properties of a material. Techniques such as slow evaporation, vapor deposition, and spin coating are commonly employed. Characterization would typically involve X-ray diffraction to determine the crystal structure and techniques like the Kurtz-Perry powder method or Z-scan to measure the second and third-order nonlinear optical coefficients, respectively. No such studies have been reported for this compound.
Potential in Organic Electronics and Optoelectronics
Organic electronics leverage the semiconducting properties of carbon-based materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The aromatic nature of this compound suggests it could possess semiconducting properties.
Exploration as Luminophores or Fluorophores
Luminophores and fluorophores are materials that emit light upon excitation. The naphthalene core is known to be fluorescent. Research on silyl-substituted naphthalene derivatives has shown that substitutions can significantly influence their fluorescence quantum yields. However, the specific photoluminescence and fluorescence properties of this compound, including its emission spectra, quantum yield, and lifetime, have not been documented in the scientific literature.
Studies on Charge Transport Characteristics
The ability of a material to transport charge (electrons or holes) is fundamental to its application in electronic devices. This is often quantified by its charge carrier mobility. The molecular packing in the solid state plays a critical role in determining the charge transport characteristics of organic semiconductors. To date, there are no published studies investigating the charge transport properties, such as charge carrier mobility, of this compound, nor have there been reports of its incorporation into organic field-effect transistors or other electronic devices.
Catalytic and Ligand Applications
Use as Ligands in Transition Metal Complexes
The potential for (4-Methylphenyl)(naphthalen-1-yl)methanone to act as a ligand in transition metal complexes stems from the presence of the carbonyl group, which can coordinate to a metal center. The electronic and steric properties of the 4-methylphenyl and naphthalen-1-yl substituents would influence the coordination chemistry and the properties of the resulting metal complexes.
Coordination Chemistry of this compound Ligands
In theory, the oxygen atom of the carbonyl group in this compound possesses lone pairs of electrons that can be donated to a vacant orbital of a transition metal, forming a coordinate bond. The coordination mode would likely be as a monodentate ligand through the carbonyl oxygen. The steric bulk of the naphthalene (B1677914) and tolyl groups would play a significant role in the geometry of the resulting complex and could influence the coordination number of the metal center.
Synthesis and Characterization of Metal-Methanone Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the methanone (B1245722) with a suitable metal precursor, such as a metal halide or a metal carbonyl complex, in an appropriate solvent. Characterization of such hypothetical complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to probe the metal-ligand interaction. A noticeable shift in the C=O stretching frequency in the IR spectrum upon coordination would be a key indicator of complex formation.
Applications in Homogeneous and Heterogeneous Catalysis
Drawing parallels from related methanone derivatives, this compound could potentially find applications in both homogeneous and heterogeneous catalysis.
Catalytic Activity in Organic Transformations
While no specific catalytic activities for this compound have been documented, related diaryl ketones are known to participate in various organic transformations. For instance, they can act as photosensitizers in photochemical reactions. The specific electronic properties imparted by the 4-methylphenyl and naphthalen-1-yl groups could modulate its effectiveness in such roles.
Photo- or Electro-Catalysis using Methanone Derivatives
The field of photo- and electro-catalysis often utilizes organic molecules that can absorb light or participate in electron transfer processes. A study on (4-methoxyphenyl)(naphthalen-1-yl)methanone, a structurally similar compound, has demonstrated its use as a metal-free photocatalyst for the synthesis of quinazolinones. This suggests that this compound could also exhibit photocatalytic activity. The presence of the naphthalene moiety, a known chromophore, could facilitate the absorption of light, initiating a catalytic cycle. The methyl group on the phenyl ring might influence the electronic properties and, consequently, the photocatalytic efficiency.
Furthermore, research on other benzophenone (B1666685) derivatives has shown that the position of substituents, such as a methyl group, can impact their photophysical and electrochemical properties. This indicates that the specific substitution pattern in this compound would be a critical factor in determining its potential in photo- or electro-catalytic applications.
Molecular Recognition and Interaction Studies
Ligand-Target Interaction Analysis (e.g., with specific protein binding sites)
There is currently no available research detailing the specific protein targets of (4-Methylphenyl)(naphthalen-1-yl)methanone or analyzing its binding modes within any identified protein active sites. Computational docking simulations or experimental binding assays that would elucidate these interactions have not been published.
Structure-Interaction Relationship (SIR) Elucidation
Studies dedicated to the structure-interaction relationship of this compound are absent from the scientific literature. Such studies would typically involve the synthesis and evaluation of a series of analogues to determine how modifications to the 4-methylphenyl or naphthalen-1-yl moieties affect binding affinity and activity at a specific biological target. Without a known target and interaction data, no SIR elucidation can be reported.
Biophysical Characterization of Molecular Recognition Events
No biophysical data, such as that obtained from techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy, has been published for this compound. This type of data is crucial for quantifying the thermodynamics and kinetics of ligand-target binding, and its absence further underscores the lack of research in this area.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Synthetic Pathways
Traditional synthesis of diaryl ketones often relies on Friedel-Crafts acylation, which, while effective, can require harsh Lewis acid catalysts and stoichiometric reagents. wikipedia.org Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.
Photocatalysis: Visible-light photocatalysis offers a green alternative for forging C-C bonds. This approach can enable the direct coupling of readily available precursors under mild conditions, potentially using organic dyes or transition-metal complexes as catalysts to activate substrates for acylation reactions. nih.gov Research in this area could lead to novel, light-driven pathways to (4-Methylphenyl)(naphthalen-1-yl)methanone, minimizing waste and energy consumption.
Mechanochemistry: This solvent-free technique uses mechanical force (e.g., ball milling) to drive chemical reactions. Applying mechanochemistry to the synthesis of diaryl methanones could reduce solvent waste, shorten reaction times, and potentially access chemical reactivity not achievable in solution.
Continuous Flow Synthesis: Flow chemistry provides significant advantages in terms of safety, scalability, and reaction control. researchgate.net A multi-step continuous flow process for synthesizing ketones from precursors like organometallic reagents and carbon dioxide has been demonstrated, offering superior control over reaction parameters and minimizing the formation of byproducts. researchgate.net This methodology could be adapted for the large-scale, automated production of this compound.
| Synthetic Method | Potential Advantages for Diaryl Methanone (B1245722) Synthesis | Representative Research Area |
| Photocatalysis | Mild reaction conditions, use of renewable energy (light), high atom economy. | Light-driven C-C bond formation, decarbonylation of diaryl ketones. nih.gov |
| Mechanochemistry | Solvent-free or low-solvent conditions, reduced waste, access to novel reactivity. | Solid-state synthesis of organic compounds. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, automation. | Continuous production of ketones from CO2 and organometallic reagents. researchgate.net |
Integration into Multi-Component Hybrid Materials
The rigid, photoactive structure of the this compound core makes it an attractive building block for advanced functional materials.
Covalent Organic Frameworks (COFs): By functionalizing the phenyl or naphthyl rings with reactive groups (e.g., amines, aldehydes), the methanone unit can be incorporated as a node or linker in the porous, crystalline structures of COFs. rsc.orgacs.orgnih.gov Aryl ketones have been successfully blended into COFs to enhance photoinduced electron transfer. acs.orgnih.gov Such materials could exhibit unique properties for applications in photocatalysis, gas storage, and sensing. rsc.orgnih.gov
Metal-Organic Frameworks (MOFs): Similarly, derivatization with carboxylic acids would allow the methanone to act as an organic linker for coordinating with metal ions to form MOFs. The photochemical properties of the methanone unit could be harnessed for light-responsive MOFs or for photocatalytic applications within the confined pores of the framework. frontiersin.orgbohrium.com
Polymer Composites: Benzophenone (B1666685) and its derivatives are widely used as photo-crosslinkers in polymer chemistry. mdpi.comnih.gov Upon UV irradiation, the benzophenone moiety can abstract hydrogen atoms from polymer chains, leading to covalent cross-linking. mdpi.comnih.gov Integrating this compound into polymer backbones or as an additive could create novel photo-curable resins, hydrogels, and surface coatings with tailored mechanical and optical properties. rsc.org
Advanced In-Situ Spectroscopic Characterization during Reactions
Understanding reaction mechanisms is key to optimizing synthetic processes. Advanced in-situ and operando spectroscopic techniques allow for real-time monitoring of reacting systems, providing invaluable mechanistic insights that are not available from endpoint analysis alone.
Operando Spectroscopy: Techniques like operando X-ray absorption spectroscopy (XAFS), FT-IR, and Raman spectroscopy can be used to study the state of catalysts and intermediates under actual reaction conditions. acs.orgrsc.orgrepec.org For instance, in-situ FT-IR has been used to study the intermediates formed during Friedel-Crafts acetylation in ionic liquids. cityu.edu.hk Applying these methods to the synthesis of this compound could elucidate the role of the catalyst, identify transient intermediates like acylium ions, and map the reaction energy landscape.
In-Situ NMR Spectroscopy: This powerful tool can directly observe the transformation of reactants into products in the reaction vessel. In-situ solid-state NMR has been employed to identify the active surface species in zeolite-catalyzed Friedel-Crafts acylation reactions, revealing that covalently bound acetyl species, rather than free acylium cations, are the reactive intermediates. manchester.ac.uk Such studies could provide definitive evidence for reaction pathways and help in the rational design of improved catalysts.
| Spectroscopic Technique | Information Gained | Relevance to Methanone Synthesis |
| Operando FT-IR/Raman | Vibrational modes of reactants, intermediates, and products; catalyst-substrate interactions. | Real-time monitoring of functional group transformations (e.g., C=O bond formation). cityu.edu.hk |
| Operando XAFS | Oxidation state and coordination environment of metal catalysts. | Understanding the active state of Lewis acid or transition metal catalysts. acs.orgrepec.org |
| In-Situ NMR | Structural information of species in solution or on a solid surface in real time. | Direct observation of reaction kinetics and detection of key intermediates. manchester.ac.uk |
Predictive Modeling and Machine Learning for Property Prediction
Computational chemistry and machine learning are transforming chemical research by enabling the prediction of molecular properties, thereby reducing the need for extensive trial-and-error experimentation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological activity. nih.govrsc.orgmdpi.commdpi.com By developing QSAR models for derivatives of this compound, researchers could predict properties such as photochemical reactivity, absorption spectra, or potential biological activities, guiding the synthesis of new molecules with desired characteristics.
Machine Learning (ML): ML algorithms can be trained on large datasets of chemical information to predict a wide range of properties with high accuracy. scielo.brgoogle.comarxiv.orgnih.govwipo.int For example, ML models could be developed to forecast the performance of a methanone-based compound as a photocatalyst, its stability within a polymer matrix, or its potential as an antileishmanial agent, as has been explored for other benzophenone derivatives. scielo.br This predictive power accelerates the materials and drug discovery process significantly.
Development of Novel Analytical Probes based on Methanone Derivatives
The unique photophysical properties of the naphthalene (B1677914) and benzophenone moieties make this chemical scaffold an excellent starting point for the design of novel analytical tools.
Fluorescent Probes: The naphthalene group is a well-known fluorophore. researchgate.netrsc.orgacs.orgnih.gov By strategic functionalization of the this compound structure, it is possible to create "turn-on" or "turn-off" fluorescent probes. These probes could be designed to selectively interact with specific analytes (ions, small molecules, biomolecules), resulting in a measurable change in fluorescence intensity or wavelength. rsc.org This could lead to new sensors for environmental monitoring or bioimaging applications. rsc.orgnih.gov
Photoaffinity Labels: Benzophenone is one of the most widely used photoreactive groups for photoaffinity labeling. researchgate.netnih.govnih.govspringernature.com Upon irradiation with UV light (typically around 350-360 nm), the carbonyl group forms an excited triplet diradical that can covalently cross-link with nearby C-H bonds in interacting molecules, such as proteins. nih.govresearchgate.net By incorporating a this compound derivative into a ligand or drug molecule, researchers can permanently "label" its biological target, enabling target identification and validation in complex biological systems. nih.gov
| Probe Type | Principle of Operation | Potential Application |
| Fluorescent Probes | Analyte binding modulates the fluorescence properties of the naphthalene moiety. | Detection of metal ions, pH changes, or specific biomolecules in cells or environmental samples. rsc.orgrsc.org |
| Photoaffinity Labels | UV activation of the methanone carbonyl group leads to covalent cross-linking with interacting partners. | Identifying the protein targets of drugs or bioactive small molecules. researchgate.netnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
